molecular formula C16H28S2Si3 B12564134 Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]- CAS No. 143810-39-3

Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]-

Cat. No.: B12564134
CAS No.: 143810-39-3
M. Wt: 368.8 g/mol
InChI Key: FAQJLGAZRXCLHL-UHFFFAOYSA-N
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Description

Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]- is a complex organosilicon compound characterized by its unique structure, which includes two thiophene rings and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]- typically involves the reaction of trimethylsilyl-substituted thiophene derivatives with dimethylchlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form simpler silane derivatives.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various silane derivatives, sulfoxides, sulfones, and substituted thiophene compounds.

Scientific Research Applications

Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organosilicon compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]- involves its interaction with various molecular targets. The compound can act as a radical initiator, facilitating radical-based reactions. It can also interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • Tris(trimethylsilyl)silane
  • Diphenylsilane
  • Triphenylsilane

Uniqueness

Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]- is unique due to its dual thiophene rings and trimethylsilyl groups, which impart distinct chemical properties. Compared to other similar compounds, it offers enhanced stability and reactivity, making it suitable for a broader range of applications in research and industry.

Properties

CAS No.

143810-39-3

Molecular Formula

C16H28S2Si3

Molecular Weight

368.8 g/mol

IUPAC Name

dimethyl-bis(5-trimethylsilylthiophen-2-yl)silane

InChI

InChI=1S/C16H28S2Si3/c1-19(2,3)13-9-11-15(17-13)21(7,8)16-12-10-14(18-16)20(4,5)6/h9-12H,1-8H3

InChI Key

FAQJLGAZRXCLHL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(S1)[Si](C)(C)C2=CC=C(S2)[Si](C)(C)C

Origin of Product

United States

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